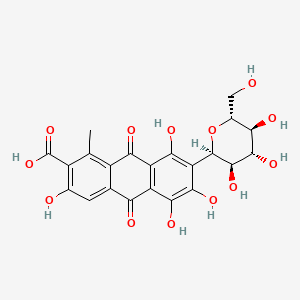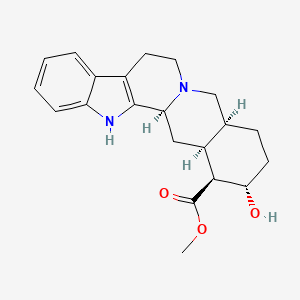
Rauwolscine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Rauwolscine can be extracted from the bark, stem, and leaves of Rauwolfia species using a precipitation method involving alternate steps of acidification and alkalization along with the use of specific organic solvents . This method yields a higher quantity and purity of this compound compared to prior methods . Additionally, synthetic routes for this compound involve complex organic reactions, including enantioselective epoxidation and aldol reactions .
Chemical Reactions Analysis
Rauwolscine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, acetonitrile, and specific organic solvents . Major products formed from these reactions include arylamine derivatives, which are used as molecular probes for α2-adrenergic receptors .
Scientific Research Applications
Rauwolscine has a wide range of scientific research applications. In chemistry, it is used as a molecular probe for the localization and structural characterization of α2-adrenergic receptors . In biology and medicine, this compound is studied for its potential antibacterial, antioxidant, and antineoplastic properties . It is also used in the development of pre-workout supplements and weight loss products due to its stimulant effects .
Mechanism of Action
Rauwolscine acts predominantly as an α2-adrenergic receptor antagonist, blocking these receptors and increasing the levels of norepinephrine, epinephrine, and dopamine . It also functions as a partial agonist for 5-HT1A receptors and an antagonist for 5-HT2A and 5-HT2B receptors . This chemical shift contributes to its stimulant effects and potential to trigger anxiety .
Comparison with Similar Compounds
Rauwolscine is structurally similar to yohimbine, another alkaloid found in the yohimbe plant . Both compounds are known for their fat-burning properties and ability to block α2-adrenergic receptors . this compound is considered to be more potent and may have additional benefits . Other similar compounds include ajmalicine, corynanthine, and spegatrine .
Properties
CAS No. |
182509-57-5 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tritiomethyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1/i1T |
InChI Key |
BLGXFZZNTVWLAY-XDGRAVGFSA-N |
SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Isomeric SMILES |
[3H]COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


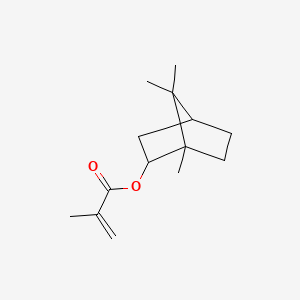
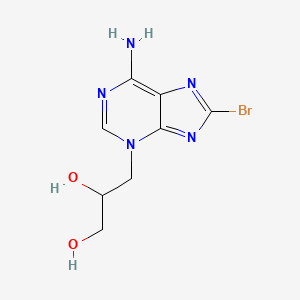
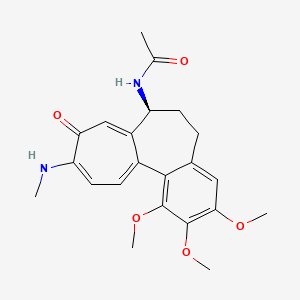

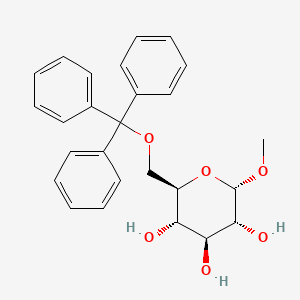

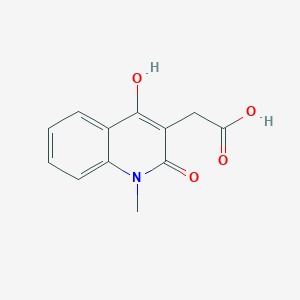
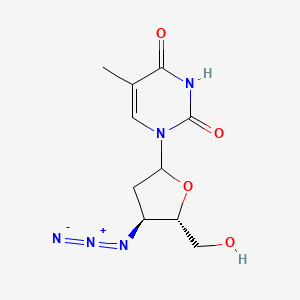
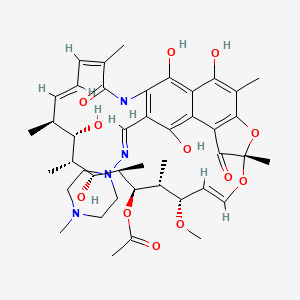
![(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7782749.png)

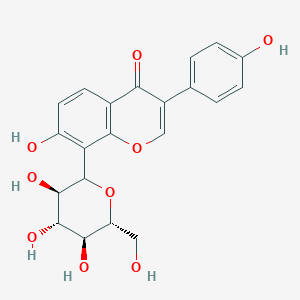
![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)
